molecular formula C7H4ClIN2 B1431975 7-Chloro-4-iodopyrrolo[3,4-b]pyridine CAS No. 1241800-23-6

7-Chloro-4-iodopyrrolo[3,4-b]pyridine

Cat. No.: B1431975
CAS No.: 1241800-23-6
M. Wt: 278.48 g/mol
InChI Key: SCMHRHVJSKTLAR-UHFFFAOYSA-N
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Description

7-Chloro-4-iodopyrrolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is characterized by the presence of both chlorine and iodine atoms attached to a pyrrolo[3,4-b]pyridine core, making it a valuable candidate for drug development and other scientific research.

Preparation Methods

The synthesis of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine involves several steps, typically starting with the functionalization of pyridine or pyrazole derivatives. One common method includes the halogenation of pyrrolo[3,4-b]pyridine using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions . Industrial production methods may involve large-scale halogenation reactions, followed by purification processes to obtain the desired compound with high purity.

Chemical Reactions Analysis

7-Chloro-4-iodopyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other functional groups.

    Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-4-iodopyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

7-Chloro-4-iodopyrrolo[3,4-b]pyridine can be compared with other halogenated pyrrolo[3,4-b]pyridine derivatives, such as:

  • 7-Chloro-4-bromopyrrolo[3,4-b]pyridine
  • 7-Chloro-4-fluoropyrrolo[3,4-b]pyridine
  • 7-Chloro-4-methylpyrrolo[3,4-b]pyridine

These compounds share similar core structures but differ in their halogen or substituent groups, which can influence their chemical reactivity and biological activity. The unique combination of chlorine and iodine in this compound provides distinct properties that make it a valuable compound for various applications.

Biological Activity

Overview

7-Chloro-4-iodopyrrolo[3,4-b]pyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and potential therapeutic applications. Its chemical composition includes both chlorine and iodine, which enhance its biological activity, making it a candidate for drug development and various scientific studies. This article explores the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented structurally as follows:

C8H5ClIN2\text{C}_8\text{H}_5\text{ClI}\text{N}_2

This structure features a pyrrolo[3,4-b]pyridine core, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents (chlorine and iodine) increase the compound's binding affinity, allowing it to modulate various biological pathways effectively. The precise mechanisms depend on the target and the biological context in which the compound is studied.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The minimum inhibitory concentration (MIC) values for this compound against selected bacteria are summarized in the following table:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound has promising potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have also been extensively studied. In vitro experiments have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown significant antiproliferative effects against human breast cancer (MCF-7) and leukemia (K562) cell lines. The following table summarizes key findings from recent studies:

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-712Induction of apoptosis via caspase activation
K56215Inhibition of cell cycle progression
MV4-1110Modulation of signaling pathways

These findings suggest that the compound induces cell death through mechanisms such as apoptosis and disruption of signaling pathways critical for cancer cell survival.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than many conventional antibiotics. This positions it as a potential candidate for further development in combating antibiotic resistance.
  • Cancer Treatment Potential : In a study focusing on leukemia treatment, researchers found that treatment with this compound led to a marked decrease in cell viability in K562 cells after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells, confirming its role in inducing programmed cell death.

Properties

IUPAC Name

7-chloro-4-iodo-6H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-7-6-4(3-11-7)5(9)1-2-10-6/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMHRHVJSKTLAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CNC(=C2N=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-iodopyrrolo[3,4-b]pyridine
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